6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
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Overview
Description
6-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound features a benzazepine core, which is a seven-membered ring fused to a benzene ring, with a hydroxyl group at the 6-position and a ketone at the 1-position. Its unique structure lends itself to various biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors. One common method starts with the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) to form the benzazepine ring .
Industrial Production Methods: Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of 6-oxo-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one.
Reduction: Formation of 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ol.
Substitution: Formation of 6-chloro- or 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one.
Scientific Research Applications
Chemistry: In organic synthesis, 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine: This compound has shown potential in various biological assays, indicating its utility in drug discovery and development. It is particularly noted for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial context, derivatives of this compound may be used in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action for compounds like 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one often involves interaction with specific biological targets such as enzymes or receptors. The hydroxyl and ketone groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways, depending on the specific biological context .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Lacks the hydroxyl group at the 6-position, which may reduce its biological activity.
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one: Features a methoxy group instead of a hydroxyl group, potentially altering its reactivity and biological properties.
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a six-membered ring, differing in its biological activity and synthetic applications.
Uniqueness: The presence of both a hydroxyl group and a ketone in 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one provides unique reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
609848-30-8 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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